3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide
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Overview
Scientific Research Applications
Chemical Synthesis and Modification
Unfused Heterobicycles as Amplifiers of Phleomycin : Research has explored the synthesis of heterobicyclic compounds, including pyridinylpyrimidines, for their potential as amplifiers of phleomycin against bacterial strains such as Escherichia coli. The study involved the condensation of amines with pyridine carboxylates, leading to derivatives with varying substituents and exploring their biological activities (Brown & Cowden, 1982).
Heterocyclic Synthesis
Synthesis of Novel Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines
: This study focused on synthesizing novel heterocyclic compounds, demonstrating the versatility of pyridine carboxamides in creating complex heterocyclic systems. These compounds were synthesized from ethyl pyridine-2-carboxylate derivatives, showcasing the compound's role in synthesizing new molecular structures with potential biological activities (Bakhite et al., 2005).
Antimicrobial and Anticancer Activities
Pyridine-2(1H)-thione in Heterocyclic Synthesis : This research highlighted the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from pyridine-2-carboxamide derivatives. The newly synthesized compounds were evaluated for their in vitro antimicrobial activities, contributing to the development of new therapeutic agents (Gad-Elkareem et al., 2011).
Enzyme Inhibition
Synthesis and Biological Evaluation of Pyrazolopyrimidines : This study involved synthesizing a series of pyrazolopyrimidines derivatives from pyridine-2-carboxamide precursors, evaluating their potential as anticancer and anti-5-lipoxygenase agents. These findings demonstrate the compound's applicability in designing inhibitors for biological targets, contributing to drug discovery efforts (Rahmouni et al., 2016).
Properties
IUPAC Name |
3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-10(2)23-13-6-4-5-12(9-13)11(3)20-17(22)16-14(18)7-8-15(19)21-16/h4-11H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHHTXDENQVWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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